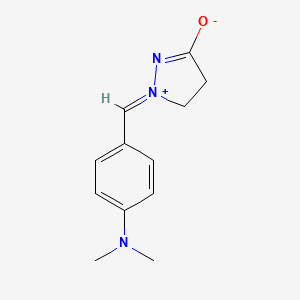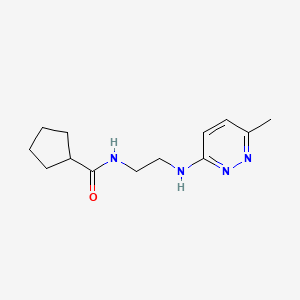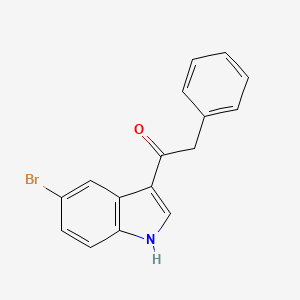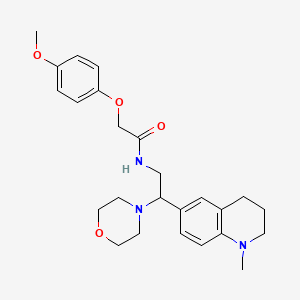
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical that has a molar mass of 264.37 g/mol . It’s used as a reagent for silver .
Synthesis Analysis
A related compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was synthesized and single crystals were grown by the solvent evaporation method at room temperature . Another study mentioned the synthesis of organotin complexes derived from a Schiff base, 2-[(4-dimethylamino-benzylidene)amino]phenol .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was confirmed by 1H and 13C nuclear magnetic resonance techniques .Chemical Reactions Analysis
The anticorrosive effects of derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium were studied . Another study discussed the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .Physical And Chemical Properties Analysis
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” has a melting point of 275 - 280 °C and decomposes at these temperatures .Applications De Recherche Scientifique
Catalytic Synthesis
A study by Özdemir et al. (2001) focused on the synthesis of a water-soluble carbene complex using 4-dimethylaminobenzaldehyde. This complex showed efficiency as a catalyst for intramolecular cyclization, leading to the synthesis of 2,3-dimethylfuran, a compound of interest in the chemical industry for its potential applications. The catalyst could be recovered and reused multiple times without significant loss in activity, highlighting its potential for sustainable chemical processes (Özdemir et al., 2001).
Antimicrobial Activities
The antimicrobial properties of new gold(I) complexes of imidazolidin-2-ylidenes, synthesized through reactions involving dimethylaminobenzaldehyde derivatives, were explored by Özdemir et al. (2004). These complexes demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating high potency (Özdemir et al., 2004).
Photochemical Studies
Cui, Lan, and Thiel (2012) investigated the photophysics and photochemistry of GFP chromophore analogues, including compounds structurally related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide." They found that intramolecular hydrogen bonding plays a crucial role in the observed photoinduced processes, such as cis-trans isomerization and excited-state proton transfer, which are essential for understanding the behavior of fluorescent proteins (Cui, Lan, & Thiel, 2012).
Corrosion Inhibition
The corrosion inhibitory effects of a synthesized novel 4-aminoantipyrine derivative, related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide," on mild steel in hydrochloric acid solution were studied by Junaedi et al. (2013). Their research demonstrated that the compound effectively inhibits mild steel corrosion, highlighting its potential as a corrosion inhibitor in industrial applications (Junaedi et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-5-3-10(4-6-11)9-15-8-7-12(16)13-15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYSJSNVBNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)
![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)


![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)
![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)
